molecular formula C15H16FN3O4 B2430084 N-(2-(4-fluorophenoxy)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1172252-06-0

N-(2-(4-fluorophenoxy)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B2430084
CAS No.: 1172252-06-0
M. Wt: 321.308
InChI Key: WTZZSTQFACNFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenoxy)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide (CAS 1172252-06-0) is a small molecule organic compound with a molecular formula of C15H16FN3O4 and a molecular weight of 321.30 g/mol . This acetamide derivative features a 4-fluorophenoxy group linked through an ethanamide chain to a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin core, a structure known as a uracil derivative. The presence of this uracil moiety is of significant interest in medicinal and agrochemical research, as similar scaffolds are found in compounds with diverse biological activities . For instance, structurally related tetrahydropyrimidinone compounds have been investigated in patent literature for their utility as herbicides with excellent pest control activity . This makes the compound a valuable chemical tool for researchers developing new active ingredients or studying structure-activity relationships (SAR) in life science applications. The compound is supplied for non-human research purposes only. It is intended for use by qualified researchers in laboratory settings and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c1-9-12(14(21)19-15(22)18-9)8-13(20)17-6-7-23-11-4-2-10(16)3-5-11/h2-5H,6-8H2,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZZSTQFACNFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a synthetic compound with potential biological activity. Its molecular formula is C15H16FN3O4C_{15}H_{16}FN_{3}O_{4}, and it has a molecular weight of 321.30 g/mol . This compound is part of a class of molecules that are being explored for their therapeutic potential in various medical applications.

The biological activity of this compound may involve its interaction with specific molecular targets, such as enzymes or receptors. The structural characteristics allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function. Such interactions can influence various biochemical pathways, leading to observable pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Case Study: In Vitro Evaluation

In a study evaluating similar compounds against HeLa and MCF-7 cancer cell lines, certain derivatives demonstrated potent antiproliferative activities with IC50 values ranging from 0.34 μM to 0.86 μM. These compounds induced cell cycle arrest and apoptosis through mechanisms involving tubulin polymerization inhibition .

CompoundCell LineIC50 (μM)Mechanism
Compound 7dHeLa0.52Apoptosis induction
Compound 7dMCF-70.34Cell cycle arrest
Compound 7dHT-290.86Tubulin inhibition

Antimicrobial Activity

Emerging research suggests that compounds similar to this compound may also possess antimicrobial properties. The presence of the fluorophenoxy group is hypothesized to enhance membrane permeability and disrupt microbial cell integrity .

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, general trends observed in similar compounds indicate moderate absorption and distribution profiles. Further studies are warranted to elucidate its metabolism and excretion pathways.

Safety and Toxicology

Initial toxicity assessments suggest that derivatives of this compound exhibit low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical use.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2-(4-fluorophenoxy)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide?

  • Methodological Answer : A common approach involves coupling a fluorophenoxyethylamine intermediate with a tetrahydropyrimidinyl-acetic acid derivative. For example, potassium carbonate in DMF can facilitate nucleophilic substitution between a chloroacetylated intermediate and a hydroxyl-containing precursor under mild conditions (room temperature, TLC monitoring). Post-reaction, the product is precipitated with water and purified via recrystallization or column chromatography .
  • Key Parameters : Solvent choice (DMF), base (K₂CO₃), reaction time (TLC-dependent), and purification methods (e.g., CH₂Cl₂/MeOH gradients) .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry to confirm the acetamide backbone and substituents. X-ray crystallography (if crystals are obtainable) can resolve stereochemical ambiguities. For example, in related thiadiazol-2-yl acetamides, single-crystal X-ray diffraction confirmed bond angles and dihedral angles critical for bioactivity .
  • Advanced Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer : Hypoglycemic activity is a common target for structurally related acetamide derivatives. In vivo models (e.g., Wister albino mice) can assess glucose tolerance and insulin sensitivity. For toxicity screening, monitor liver/kidney function markers (ALT, AST, creatinine) post-administration .
  • Experimental Design : Dose-response studies (e.g., 50–200 mg/kg) with positive controls (e.g., metformin) and histopathological analysis of tissues .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Solvent selection (e.g., NMP for high-temperature reactions) and catalyst optimization (e.g., Na(OAc)₃BH for reductive amination) improve yields. For example, a 31% yield was achieved using NMP at 120°C for 16 hours in a related pyrimidine-acetamide synthesis .
  • Troubleshooting : Low yields may stem from steric hindrance; try microwave-assisted synthesis to reduce reaction time or switch to polar aprotic solvents like DMSO .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like PPAR-γ or dipeptidyl peptidase-4 (DPP-4) can identify binding modes. QSAR models trained on analogs (e.g., thiazolidinedione derivatives) predict hypoglycemic potency. Use PubChem data for parameterization .
  • Validation : Cross-validate docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Perform:

  • Comparative Bioassays : Test the compound alongside positive controls in multiple models (e.g., HepG2 cells vs. 3T3-L1 adipocytes).
  • Purity Validation : Use HPLC (>95% purity) and LC-MS to rule out byproducts.
  • Meta-Analysis : Pool data from structurally similar compounds (e.g., 4-fluorophenyl-substituted analogs) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.